

# Purity analysis of 4-Chloro-7-fluoro-2-methylquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-7-fluoro-2-methylquinazoline

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An In-depth Technical Guide to the Purity Analysis of **4-Chloro-7-fluoro-2-methylquinazoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chloro-7-fluoro-2-methylquinazoline** is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[1][2] This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of **4-Chloro-7-fluoro-2-methylquinazoline**. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with illustrative data presented in structured tables and workflows. This guide is intended to assist researchers and quality control professionals in establishing robust analytical methods for impurity profiling.

## Introduction to Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances.[3] Regulatory agencies require strict control over impurities, which can be classified as organic, inorganic, or residual solvents.[1][4] Organic impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] A thorough

understanding of the potential impurity profile is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[2]

## Analytical Methodologies for Purity Analysis

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of **4-Chloro-7-fluoro-2-methylquinazoline**, employing chromatographic and spectroscopic techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A reversed-phase HPLC method is proposed for this analysis.[5]

#### 2.1.1. Experimental Protocol for HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
- Column: C18, 5  $\mu\text{m}$ , 4.6 x 250 mm.[5]
- Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu\text{L}$ .
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[5]

#### 2.1.2. Data Presentation: HPLC Purity Analysis

| Peak ID | Retention Time (min) | Peak Area (%) | Possible Identity                     |
|---------|----------------------|---------------|---------------------------------------|
| 1       | 3.5                  | 0.08          | Starting Material Impurity            |
| 2       | 5.2                  | 0.12          | By-product 1                          |
| 3       | 7.8                  | 99.75         | 4-Chloro-7-fluoro-2-methylquinazoline |
| 4       | 9.1                  | 0.05          | By-product 2                          |

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

### 2.2.1. Experimental Protocol for GC-MS Analysis

- Instrumentation: A standard GC-MS system.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 40-500 amu.
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

### 2.2.2. Data Presentation: GC-MS Impurity Analysis

| Peak ID | Retention Time (min) | m/z of Major Fragments | Possible Identity                     |
|---------|----------------------|------------------------|---------------------------------------|
| 1       | 8.2                  | 196, 161, 134          | 4-Chloro-7-fluoro-2-methylquinazoline |
| 2       | 6.5                  | 154, 127               | Potential Starting Material           |
| 3       | 9.8                  | 212, 177               | Potential Dimerization By-product     |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the main component and any significant impurities. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.

### 2.3.1. Experimental Protocol for NMR Analysis

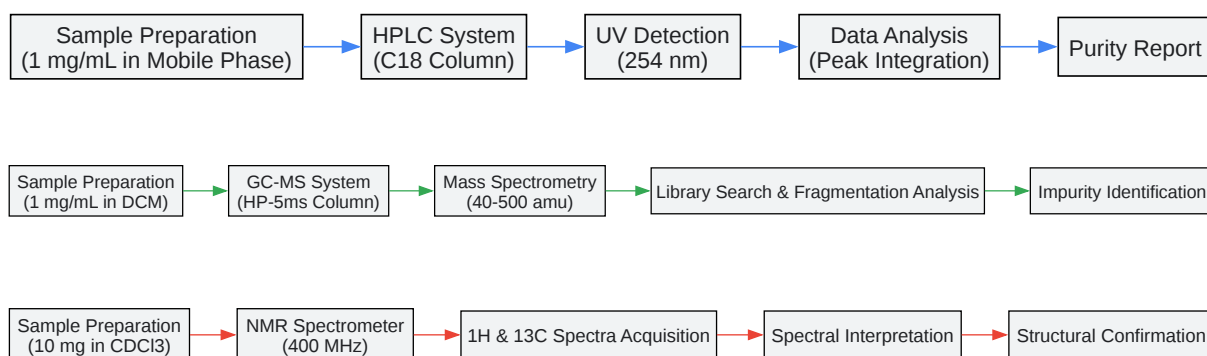
- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).
- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of  $\text{CDCl}_3$ .
- $^1\text{H}$  NMR: Acquire with a  $30^\circ$  pulse and a 2-second relaxation delay.
- $^{13}\text{C}$  NMR: Acquire with proton broadband decoupling.

### 2.3.2. Data Presentation: $^1\text{H}$ NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment       |
|----------------------|--------------|-------------|------------------|
| 7.95                 | dd           | 1H          | H-5              |
| 7.60                 | dd           | 1H          | H-8              |
| 7.30                 | ddd          | 1H          | H-6              |
| 2.80                 | s            | 3H          | -CH <sub>3</sub> |

## Visualization of Workflows

### HPLC Purity Analysis Workflow



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